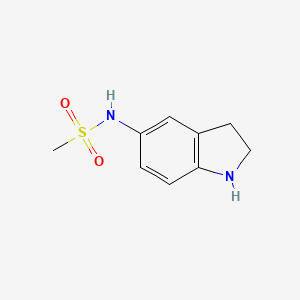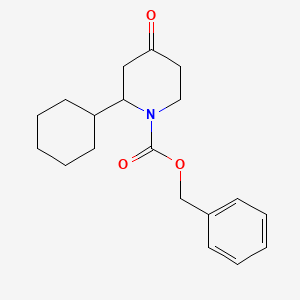
methyl 3-(difluoromethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 3-(difluoromethoxy)benzoate is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.15 g/mol . This compound is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the hydrogen atoms in the benzene ring are substituted with a difluoromethoxy group at the 3-position. It is commonly used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 3-(difluoromethoxy)-, methyl ester typically involves the esterification of 3-(difluoromethoxy)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of benzoic acid, 3-(difluoromethoxy)-, methyl ester may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.
Types of Reactions:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Hydrolysis: 3-(difluoromethoxy)benzoic acid and methanol.
Reduction: 3-(difluoromethoxy)benzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 3-(difluoromethoxy)benzoate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The ester is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 3-(difluoromethoxy)-, methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The difluoromethoxy group can influence the compound’s lipophilicity and binding affinity to molecular targets, thereby affecting its biological activity .
Comparison with Similar Compounds
Benzoic acid, 3-methoxy-, methyl ester: Similar structure but with a methoxy group instead of a difluoromethoxy group.
Benzoic acid, 3,4-dimethoxy-, methyl ester: Contains two methoxy groups at the 3- and 4-positions.
Benzoic acid, 3-bromo-, methyl ester: Features a bromine atom at the 3-position instead of a difluoromethoxy group.
Uniqueness: methyl 3-(difluoromethoxy)benzoate is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it valuable in the design of molecules with specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C9H8F2O3 |
|---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
methyl 3-(difluoromethoxy)benzoate |
InChI |
InChI=1S/C9H8F2O3/c1-13-8(12)6-3-2-4-7(5-6)14-9(10)11/h2-5,9H,1H3 |
InChI Key |
HXUJGRNSCPFZBL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Fluoro-4-[(methylamino)methyl]benzonitrile](/img/structure/B8743109.png)

![1(3H)-Isobenzofuranone, 3-[2,4-bis(dimethylamino)phenyl]-4,5,6,7-tetrachloro-3-[4-(diethylamino)-2-methylphenyl]-](/img/structure/B8743127.png)

![2-iso-Propylamino-4-[4-fluoro-phenylethynyl]pyrimidine](/img/structure/B8743140.png)

![2-Methyl-4-[(piperidin-4-yloxy)methyl]quinoline](/img/structure/B8743153.png)


![2,2'-[Thiobis(methylene)]bis-1H-benzimidazole](/img/structure/B8743171.png)


